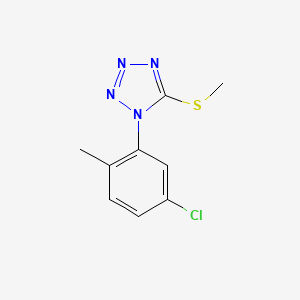
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a methylthio group
準備方法
The synthesis of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and methylthiocyanate.
Formation of Intermediate: The amine group of 5-chloro-2-methylphenylamine reacts with methylthiocyanate to form an intermediate thiourea derivative.
Cyclization: The thiourea derivative undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sodium azide), and specific temperature and pressure conditions.
科学的研究の応用
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)-5-(methylsulfonyl)-1H-tetrazole: Contains a methylsulfonyl group instead of a methylthio group, potentially altering its oxidation state and reactivity.
1-(5-Chloro-2-methylphenyl)-5-(methylamino)-1H-tetrazole: Features a methylamino group, which may influence its hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9ClN4S |
|---|---|
分子量 |
240.71 g/mol |
IUPAC名 |
1-(5-chloro-2-methylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H9ClN4S/c1-6-3-4-7(10)5-8(6)14-9(15-2)11-12-13-14/h3-5H,1-2H3 |
InChIキー |
GEDVJSCKGYTVAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
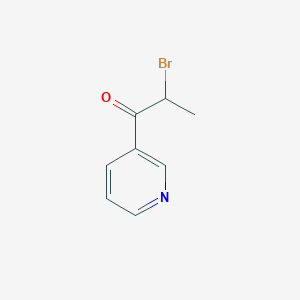
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
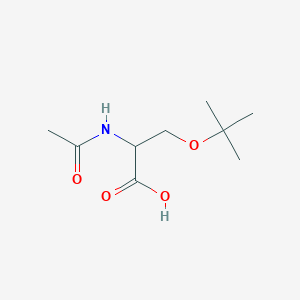

![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)

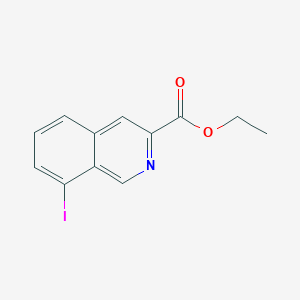

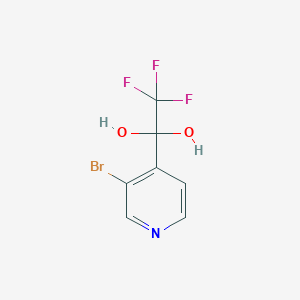
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
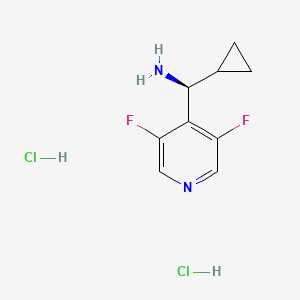
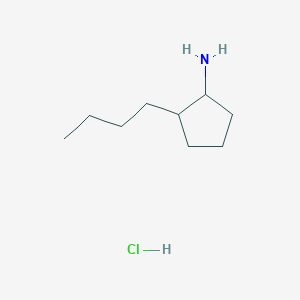
![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
